![molecular formula C20H15N3O2S2 B2683181 (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 868377-75-7](/img/structure/B2683181.png)
(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O2S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
A significant portion of the research focuses on the synthesis and characterization of benzothiazole derivatives. Studies like those conducted by Mohamed (2014) and Mohamed et al. (2021) discuss the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and provide insights into their structural properties based on elemental analysis and spectroscopic data (Mohamed, 2014), (Mohamed, 2021).
Biological Activities
Research into the biological activities of benzothiazole derivatives reveals their potential as antimicrobial and anticancer agents. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties with significant COX-2 selectivity and inhibition of edema (Abu‐Hashem, 2020).
Material Science Applications
The corrosion inhibiting properties of benzothiazole derivatives on carbon steel in acidic environments were explored by Hu et al. (2016), indicating their potential as effective corrosion inhibitors, offering stability and high efficiency through both physical and chemical adsorption onto metal surfaces (Hu, 2016).
Chemical Sensing
Wang et al. (2015) synthesized coumarin benzothiazole derivatives as chemosensors for cyanide anions, demonstrating their ability to recognize cyanide anions through color changes and fluorescence quenching, which can be visually observed. This highlights their application in the development of sensitive and selective chemical sensors for environmental and biological monitoring (Wang, 2015).
Mechanism of Action
Additionally, imidazole-containing compounds, which share some structural similarities with your compound, have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This might suggest potential targets and modes of action for your compound.
properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c1-3-12-23-17-14(25-4-2)9-7-11-16(17)27-20(23)22-18(24)19-21-13-8-5-6-10-15(13)26-19/h1,5-11H,4,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPQDNFJBPFIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=NC4=CC=CC=C4S3)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide |
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